[(1S,3R)-3-aminocyclopentyl]methanesulfonyl fluoride hydrochloride
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Overview
Description
[(1S,3R)-3-aminocyclopentyl]methanesulfonyl fluoride hydrochloride is a chemical compound with a unique structure that includes a cyclopentyl ring, an amino group, and a methanesulfonyl fluoride moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1S,3R)-3-aminocyclopentyl]methanesulfonyl fluoride hydrochloride typically involves multiple steps. One common approach is to start with a cyclopentyl derivative, which undergoes a series of reactions to introduce the amino group and the methanesulfonyl fluoride moiety. The reaction conditions often involve the use of specific reagents and catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
[(1S,3R)-3-aminocyclopentyl]methanesulfonyl fluoride hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The amino and methanesulfonyl fluoride groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
[(1S,3R)-3-aminocyclopentyl]methanesulfonyl fluoride hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used to study enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(1S,3R)-3-aminocyclopentyl]methanesulfonyl fluoride hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or experimental outcomes.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to [(1S,3R)-3-aminocyclopentyl]methanesulfonyl fluoride hydrochloride include:
- [(1S,3R)-3-aminocyclopentyl]methanesulfonyl chloride
- [(1S,3R)-3-aminocyclopentyl]methanesulfonyl bromide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
2138199-04-7 |
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Molecular Formula |
C6H13ClFNO2S |
Molecular Weight |
217.69 g/mol |
IUPAC Name |
[(1R,3S)-3-aminocyclopentyl]methanesulfonyl fluoride;hydrochloride |
InChI |
InChI=1S/C6H12FNO2S.ClH/c7-11(9,10)4-5-1-2-6(8)3-5;/h5-6H,1-4,8H2;1H/t5-,6+;/m1./s1 |
InChI Key |
JHKZKHUTTOATBN-IBTYICNHSA-N |
SMILES |
C1CC(CC1CS(=O)(=O)F)N.Cl |
Isomeric SMILES |
C1C[C@@H](C[C@@H]1CS(=O)(=O)F)N.Cl |
Canonical SMILES |
C1CC(CC1CS(=O)(=O)F)N.Cl |
Origin of Product |
United States |
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